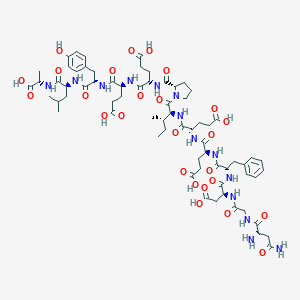
(1H-1,2,4-Triazol-1-yl)methanol
Übersicht
Beschreibung
(1H-1,2,4-Triazol-1-yl)methanol is a useful research compound. Its molecular formula is C3H5N3O and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Triazole, einschließlich Derivate wie “(1H-1,2,4-Triazol-1-yl)methanol”, werden in der Arzneimittelforschung aufgrund ihrer pharmakologischen Eigenschaften häufig eingesetzt. Sie wurden in Verbindungen integriert, die eine antiproliferative Aktivität gegen verschiedene Krebszelllinien zeigen .
Organische Synthese
In der organischen Chemie dienen Triazole als vielseitige Bausteine für die Synthese komplexer molekularer Strukturen. Sie werden zur Herstellung einer Vielzahl organischer Verbindungen mit potenziellen Anwendungen in der pharmazeutischen Chemie verwendet .
Polymerchemie
Triazolderivate werden in der Polymerchemie verwendet, um Polymere zu modifizieren und ihre Eigenschaften wie thermische Stabilität und mechanische Festigkeit zu verbessern. Dies macht sie wertvoll für die Herstellung von Spezialmaterialien .
Supramolekulare Chemie
Die einzigartige Struktur von Triazolen ermöglicht es ihnen, supramolekulare Anordnungen durch Wasserstoffbrückenbindung und andere nicht-kovalente Wechselwirkungen zu bilden. Dies hat Auswirkungen auf die Entwicklung neuer Materialien und Sensoren .
Biokonjugation
Triazolringe können für die Biokonjugation verwendet werden, bei der es sich um den Prozess der Verknüpfung zweier Moleküle handelt, häufig eines kleinen Moleküls mit einem Biomolekül wie Proteinen oder Nukleinsäuren. Dies ist nützlich in der Arzneimittelentwicklung und in diagnostischen Assays .
Chemische Biologie
In der chemischen Biologie sind Triazole wichtig für die Untersuchung biologischer Systeme. Sie können als Sonden oder Modulatoren der biologischen Funktion dienen und helfen, komplexe biologische Prozesse zu verstehen .
Fluoreszenzbildgebung
Einige Triazolverbindungen weisen fluoreszierende Eigenschaften auf und können als Bildgebungsmittel verwendet werden. Sie helfen bei der Visualisierung biologischer Prozesse und Strukturen mit hoher Spezifität und Sensitivität .
Materialwissenschaft
Aufgrund ihrer Stabilität und Funktionalisierbarkeit werden Triazole in der Materialwissenschaft verwendet, um fortschrittliche Materialien mit gewünschten Eigenschaften für verschiedene technologische Anwendungen zu entwickeln .
Safety and Hazards
“(1H-1,2,4-Triazol-1-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment and ensure adequate ventilation when handling this chemical .
Zukünftige Richtungen
The future directions for research on “(1H-1,2,4-Triazol-1-yl)methanol” and its derivatives could involve the design and development of more selective and potent anticancer molecules . Further investigation into the mechanism of action and the optimization of the synthesis process could also be beneficial .
Wirkmechanismus
Target of Action
The primary target of (1H-1,2,4-Triazol-1-yl)methanol and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
This compound and its derivatives interact with the aromatase enzyme by forming hydrogen bonds . This interaction inhibits the activity of the enzyme, thereby disrupting the synthesis of estrogens . The inhibition of estrogen production can lead to the suppression of estrogen-dependent cancer cell growth .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the biosynthesis of estrogens. This disruption in the estrogen biosynthesis pathway can lead to a decrease in the proliferation of estrogen-dependent cancer cells .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of estrogen-dependent cancer cells . This is achieved through the disruption of estrogen biosynthesis, which is crucial for the growth of these cells .
Biochemische Analyse
Biochemical Properties
(1H-1,2,4-Triazol-1-yl)methanol has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been used in the synthesis of metal-organic frameworks, indicating potential interactions with metal ions .
Cellular Effects
The effects of this compound on cells are diverse and context-dependent. Some studies have suggested that it exhibits potent inhibitory activities against certain cancer cell lines . It influences cell function by potentially altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
1,2,4-triazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRAKJMHCWUABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364266 | |
| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-82-6 | |
| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-1,2,4-triazol-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)









